![molecular formula C16H17N3O3 B578454 Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate CAS No. 1257856-33-9](/img/structure/B578454.png)
Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate
Overview
Description
“Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate” is a chemical compound with the molecular formula C15H17N3O . It is a derivative of pyrimidoazepines . Pyrimidoazepines are nitrogen-containing heterocyclic compounds that are the basis of many natural and synthetic biologically active substances .
Synthesis Analysis
The synthesis of this compound involves the rearrangement of 7-Benzyl-4-hydroxy-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepines to 7-Benzyl-4-vinyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidines . This rearrangement occurs when the title pyrimidoazepines are treated with phosphoryl chloride .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrimidoazepine core, which is a seven-membered N-heterocycle . The benzyl group is attached to the 4-oxo group, and the carboxylate group is attached to the 7-position of the pyrimidoazepine ring .Chemical Reactions Analysis
The primary chemical reaction associated with this compound is its rearrangement under the action of phosphoryl chloride . This rearrangement leads to the formation of vinylpyrrolo-pyrimidines via probable intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 239.32 . Other properties such as melting point, boiling point, density, and pKa are not available in the retrieved resources .Scientific Research Applications
Synthesis of Benzazepines and Rearrangement to Chinolines : Research on the rearrangement of ethyl trans-4-oxo-1-phenyl-2-tetralincarboxylate to various benzazepine derivatives has been conducted. This study also discusses the mechanisms of these rearrangements (Vogel, Troxler, & Lindenmann, 1969).
Stereoselective Azepine-Ring Formation : A study on the thermal reaction of N-alkyl and N-aryl imines, resulting in the formation of pyrido[1′,2′:1,2]pyrimido[4,5-b]azepines, highlights the stereoselective nature of these reactions (Noguchi, Mizukoshi, & Kakehi, 1996).
Synthesis of Pyrimidoazepine Derivatives : A versatile method for synthesizing polycyclic pyrimidoazepine derivatives via nucleophilic substitution reactions has been developed. The study also examines molecular structures and supramolecular assembly of these compounds (Quintero, Palma, Cobo, & Glidewell, 2016).
Synthesis of Amino-Substituted Benzo[b]pyrimido[5,4-f]azepines : An efficient synthesis process for amino-substituted benzo[b]pyrimido[5,4-f]azepines has been described, providing insights into their molecular and supramolecular structures (Quintero, Burgos, Palma, Cobo, & Glidewell, 2018).
Benzazepine Derivatives in a Reaction Pathway : The study of four related benzazepine derivatives in a reaction pathway leading to a benzazepine carboxylic acid reveals different hydrogen-bonded assembly dimensions (Guerrero, Sanabria, Palma, Cobo, & Glidewell, 2014).
Synthesis and Reactions of Pyrrolo[2,3-c]azepine Derivatives : A study on the construction of pyrrolo[2,3-c]azepine systems and their conversion to pyrimidoazepine systems, along with the synthesis of various derivatives, is available (Glushkov & Stezhko, 1980).
Five Related Benzazepine Derivatives : Research on five closely related benzo[b]pyrimido[5,4-f]azepine derivatives provides insights into their similar molecular structures but different supramolecular assemblies (Acosta, Jurado, Palma, Cobo, & Glidewell, 2015).
Safety And Hazards
Future Directions
The future directions for this compound could involve further exploration of its biological activity and potential therapeutic applications, given the known biological activity of nitrogen-containing heterocyclic compounds . Additionally, further studies could explore the synthesis of new derivatives and the investigation of their properties .
properties
IUPAC Name |
benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15-13-6-8-19(9-7-14(13)17-11-18-15)16(21)22-10-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZSHDLQNYLPCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=C1C(=O)NC=N2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680969 | |
Record name | Benzyl 4-oxo-1,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate | |
CAS RN |
1257856-33-9 | |
Record name | 7H-Pyrimido[4,5-d]azepine-7-carboxylic acid, 3,4,5,6,8,9-hexahydro-4-oxo-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257856-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 4-oxo-1,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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